7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a cyclopentyloxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-[4-(cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activity.
Thiazolo[4,5-b]pyridin-2-ones: These compounds have similar heterocyclic structures and are explored for their biological activities.
Uniqueness
7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific substituents and the resulting properties. Its cyclopentyloxyphenyl group imparts distinct chemical and biological characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-(4-cyclopentyloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C18H19NO2S/c20-17-11-15(18-16(19-17)9-10-22-18)12-5-7-14(8-6-12)21-13-3-1-2-4-13/h5-10,13,15H,1-4,11H2,(H,19,20) |
InChI Key |
XUHWPSUEUDMTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.